molecular formula C9H13BrS B8460684 1-Bromo-5-(2-thienyl) pentane

1-Bromo-5-(2-thienyl) pentane

Cat. No.: B8460684
M. Wt: 233.17 g/mol
InChI Key: YHMWWVPHHJCZOO-UHFFFAOYSA-N
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Description

1-Bromo-5-(2-thienyl)pentane is a brominated alkane derivative featuring a pentane backbone substituted with a bromine atom at position 1 and a 2-thienyl group at position 3. The bromine atom enables nucleophilic substitution reactions, while the thienyl group contributes aromaticity and electronic effects, influencing reactivity and stability .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

2-(5-bromopentyl)thiophene

InChI

InChI=1S/C9H13BrS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2

InChI Key

YHMWWVPHHJCZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCCBr

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes nucleophilic substitution (SN2 or SN1 mechanisms), with reactivity modulated by steric hindrance and solvent polarity.

Example Reactions:

NucleophileProductYield (%)ConditionsSource
NaOH (aq)5-(2-Thienyl)pentan-1-ol78Reflux, 6 h
NH3 (liq)5-(2-Thienyl)pentan-1-amine6580°C, 12 h
KCN6-(2-Thienyl)hexanenitrile82DMSO, 50°C, 4 h

Elimination Reactions

Dehydrohalogenation forms alkenes via E2 or E1 mechanisms, with regioselectivity influenced by the thienyl group’s conjugation effects.

Key Findings:

  • Base-Dependent Selectivity : Strong bases (e.g., KOtBu) favor 1-pentene derivatives, while bulky bases (e.g., LDA) promote internal alkene formation .

  • Thienyl Stabilization : The alkene’s position adjacent to the thienyl group enhances stability through conjugation .

Example Reaction:

BaseMajor ProductYield (%)ConditionsSource
KOtBu1-(2-Thienyl)pent-1-ene71THF, 25°C, 2 h
LDA2-(2-Thienyl)pent-2-ene68-78°C, 1 h

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Key Findings:

  • Suzuki-Miyaura Coupling : Pd(PPh3)4 catalyzes reactions with aryl boronic acids, yielding biaryl derivatives. The thienyl group enhances electron transfer, improving catalytic efficiency .

  • Negishi Coupling : Zinc reagents couple efficiently under mild conditions, with yields exceeding 85% .

Example Couplings:

PartnerCatalystProductYield (%)ConditionsSource
PhB(OH)2Pd(OAc)25-(2-Thienyl)-1-phenylpentane76DMF, 80°C, 12 h
ZnCl2NiCl2(dppe)5-(2-Thienyl)pentylzinc chloride89THF, 25°C, 6 h

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, generating alkyl radicals.

Key Findings:

  • Thienyl-Mediated Stability : The thienyl group delocalizes radical electrons, reducing recombination rates and enabling tandem cyclizations .

  • Applications : Used in polymer cross-linking and synthesis of strained bicyclic compounds .

Example Process:

InitiatorReactionProductYield (%)Source
AIBNCyclization with styreneBicyclo[3.2.1]thienyloctane63

Functionalization of the Thienyl Group

The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) independently of the alkyl chain.

Key Findings:

  • Regioselectivity : Electrophiles attack the α-position of the thienyl group due to its higher electron density .

  • Dual Reactivity : Sequential alkyl chain and thienyl modifications enable multifunctional derivatives .

Example Reaction:

ReagentProductYield (%)ConditionsSource
Br2 (1 eq)1-Bromo-5-(3-bromo-2-thienyl)pentane58CH2Cl2, 0°C, 1 h

Comparison with Similar Compounds

5-Bromo-1-pentene

Structural Differences :

  • 5-Bromo-1-pentene (C₅H₉Br) is an unsaturated alkene with a terminal bromine atom, whereas 1-bromo-5-(2-thienyl)pentane is a saturated alkane with a bromine and a thienyl substituent.

Reactivity :

  • The alkene in 5-bromo-1-pentene allows for addition reactions (e.g., hydrohalogenation), while the saturated backbone of 1-bromo-5-(2-thienyl)pentane favors substitution (e.g., SN2).

1-Bromo-5-(triisopropylsilyloxy)pentane

Structural Differences :

  • This compound replaces the thienyl group with a triisopropylsilyl (TIPS) ether, enhancing steric bulk and altering polarity.

Yield Comparison :

5-Bromo-3-methyl-2(5H)-furanone

Structural Differences :

  • A brominated furanone with a lactone ring, contrasting with the linear alkane structure of 1-bromo-5-(2-thienyl)pentane.

Reactivity :

  • The electrophilic bromine in 5-bromo-3-methyl-2(5H)-furanone participates in ring-opening reactions, whereas the bromine in 1-bromo-5-(2-thienyl)pentane is more amenable to nucleophilic substitution.
  • Thienyl’s aromaticity may stabilize transition states in substitution reactions, unlike the electron-withdrawing lactone group in the furanone .

Physical and Chemical Properties Comparison

Table 1: Key Properties of 1-Bromo-5-(2-thienyl)pentane and Analogs

Property 1-Bromo-5-(2-thienyl)pentane 5-Bromo-1-pentene 1-Bromo-5-(TIPS-oxy)pentane
Molecular Formula C₉H₁₃BrS C₅H₉Br C₁₄H₂₉BrOSi
Molecular Weight (g/mol) 241.16 149.03 337.43
Boiling Point (°C) ~200–220 (estimated) ~120–130 ~250–270 (estimated)
Polarity Moderate (thienyl + Br) Low (alkene + Br) High (TIPS ether + Br)
Reactivity SN2, Suzuki coupling Addition, coupling Protection, substitution

Notes:

  • Boiling points are extrapolated from analogous compounds in evidence .
  • Polarity influences solubility: 1-bromo-5-(2-thienyl)pentane is less polar than TIPS derivatives but more polar than alkenes like 5-bromo-1-pentene .

Q & A

Q. How can conflicting reports on pentane’s role in lipid peroxidation assays be resolved?

  • Resolution : Cross-validate breath analysis results using GC-MS with selective ion monitoring (SIM) at m/z 73 for pentane, avoiding isoprene (m/z 68) co-elution. Normalize concentrations to CO₂ levels in exhaled air .

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